1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine
Overview
Description
1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with propionyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the propionyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can undergo substitution reactions with electrophiles such as alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces alcohols .
Scientific Research Applications
1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects . The specific pathways involved depend on the biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other tetrahydroquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.
1-Benzyl-1,2,3,4-tetrahydroquinoline: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific propionyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-7-3-4-9-8-10(13)5-6-11(9)14/h5-6,8H,2-4,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGYBLVANYZALR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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